molecular formula C19H17N5OS B2963101 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286698-76-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Numéro de catalogue: B2963101
Numéro CAS: 1286698-76-7
Poids moléculaire: 363.44
Clé InChI: KKTCPWTZYBYIBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a novel chemical entity designed for advanced biochemical and pharmacological research. This compound features a hybrid structure incorporating two privileged heterocyclic scaffolds: the benzimidazole and the benzothiazole, linked via an azetidine-carboxamide bridge. The benzimidazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its diverse biological activities. Compounds containing this nucleus have demonstrated significant antiviral, anticancer, and anti-inflammatory properties in research settings . Similarly, the benzothiazole core is a structure of high interest in drug discovery. Its derivatives are frequently investigated for their potential as enzyme inhibitors and have been identified as key scaffolds in compounds with antiviral and antiproliferative effects . The integration of these two systems into a single molecule makes this compound a valuable candidate for research into kinase inhibition and other targeted biological pathways, given that both scaffolds are present in known kinase inhibitors . Researchers can utilize this compound as a chemical probe to study enzyme function and cellular signaling, or as a lead structure in the development of new therapeutic agents. Its structural complexity offers a point of diversification for structure-activity relationship (SAR) studies. This product is intended for research applications by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c25-18(20-9-17-21-13-5-1-2-6-14(13)22-17)12-10-24(11-12)19-23-15-7-3-4-8-16(15)26-19/h1-8,12H,9-11H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCPWTZYBYIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound that belongs to a class of nitrogenous heterocyclic compounds, particularly benzimidazole and thiazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL . The incorporation of the benzimidazole and thiazole moieties is believed to enhance the interaction with microbial targets, leading to improved efficacy.

Anticancer Activity

Research indicates that compounds featuring benzimidazole and thiazole structures exhibit promising anticancer activity. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation. For example, studies have identified potent inhibitors of CK1δ (casein kinase 1 delta) among related compounds, with IC50 values in the low micromolar range . This suggests that our compound may also possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Key factors affecting their pharmacological profiles include:

  • Substituents on the benzimidazole ring : Different substituents can enhance or diminish activity.
  • Linker length and flexibility : The nature of the linker between the benzimidazole and thiazole moieties can impact binding interactions with biological targets.
  • Overall molecular shape : A well-defined three-dimensional structure is crucial for effective interaction with target proteins.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives showed that modifications at the 2-position significantly increased antimicrobial activity against Candida albicans and Mycobacterium smegmatis . Compounds with a thiazole moiety exhibited enhanced potency compared to those without.
  • Anticancer Potential : In vitro assays demonstrated that certain benzimidazole-thiazole hybrids inhibited cancer cell lines with IC50 values ranging from 0.04 to 0.1 µM against various cancer types . The presence of both heterocycles was essential for achieving these results.

Summary Table of Biological Activities

Activity TypeCompound ClassMIC/IC50 ValuesReference
AntimicrobialBenzimidazole Derivatives< 10 µg/mL
AnticancerBenzimidazole-Thiazole Hybrids0.04 - 0.1 µM
Anti-inflammatoryVarious Benzimidazole DerivativesNot specified

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural analogs and their pharmacological profiles:

Compound Name Core Structure Linker/Substituent Biological Target Key Findings Reference
N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1e) Benzothiazole + cyclopropane Cyclopropane-carboxamide mGluR5 (neuroprotection) 2.3-fold potency increase vs. DFB; toxic >300 μM
N-(1H-Benzo[d]imidazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1f) Benzimidazole + cyclopropane Cyclopropane-carboxamide mGluR5 Superior potency to DFB; toxic >300 μM
2-(Trifluoromethoxy)benzamido-N-(6-CF₃-benzimidazol-2-yl)thiazole-4-carboxamide (5) Benzimidazole + thiazole Thiazole-carboxamide Not specified Synthesized in 28% yield; characterized by ¹H NMR
N-(Benzo[d]thiazol-2-yl)-2-(2-oxo-2H-chromen-3-yl)acetamide derivatives Benzothiazole + coumarin Acetamide Antimicrobial, antimalarial Patent claims activity against MDR-TB and fungal infections
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (6) Benzimidazole Benzamide mGluR5 Neuroprotective activity via mGluR5 modulation
Key Observations:
  • Linker Impact : Cyclopropane-containing analogs (e.g., 1e , 1f ) exhibit potent mGluR5 modulation but toxicity at high concentrations, whereas azetidine (in the target compound) may reduce strain-related toxicity while maintaining activity .
  • Heterocycle Choice : Replacing benzothiazole with benzimidazole (as in 1f vs. 1e ) alters potency and selectivity, likely due to differences in hydrogen bonding and π-π interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 5 ) enhance metabolic stability and target engagement, as seen in thiazole-carboxamide derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.